molecular formula C15H30O6P2 B13803564 1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl- CAS No. 59609-05-1

1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-

Cat. No.: B13803564
CAS No.: 59609-05-1
M. Wt: 368.34 g/mol
InChI Key: KGIIHYQJALVRLD-UHFFFAOYSA-N
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Description

The compound 1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl- (hereafter referred to as the "base compound") is a bicyclic organophosphorus structure featuring two 1,3,2-dioxaphosphorinane rings linked by a 2,2-dimethyl-1,3-propanediyl bis(oxy) bridge. Each ring is substituted with methyl groups at the 5,5-positions.

Properties

CAS No.

59609-05-1

Molecular Formula

C15H30O6P2

Molecular Weight

368.34 g/mol

IUPAC Name

2-[3-[(5,5-dimethyl-1,3,2-dioxaphosphinan-2-yl)oxy]-2,2-dimethylpropoxy]-5,5-dimethyl-1,3,2-dioxaphosphinane

InChI

InChI=1S/C15H30O6P2/c1-13(2,7-16-22-18-9-14(3,4)10-19-22)8-17-23-20-11-15(5,6)12-21-23/h7-12H2,1-6H3

InChI Key

KGIIHYQJALVRLD-UHFFFAOYSA-N

Canonical SMILES

CC1(COP(OC1)OCC(C)(C)COP2OCC(CO2)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,2-Dioxaphosphorinane, 2,2’-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-] can be synthesized through the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethylamine in dry toluene . The reaction proceeds under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced equipment and techniques ensures efficient production while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaphosphorinane, 2,2’-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Applications in Material Science

  • Flame Retardant : One of the primary applications of this compound is as a flame retardant in various materials. Specifically marketed as Sandoflam 5060, it is utilized in viscose fibers and other polymeric materials to enhance fire resistance. The compound’s phosphorus content plays a crucial role in forming char during combustion, thereby reducing flammability.
  • Additives in Plastics : The compound can also be used as an additive in plastics to improve thermal stability and reduce the risk of ignition during processing and end-use applications.

Pharmaceutical Applications

  • Drug Development : The unique structure of 1,3,2-Dioxaphosphorinane derivatives has been explored for their potential as drug candidates. Research indicates that modifications to the dioxaphosphorinane framework can lead to compounds with significant biological activity.
  • Antioxidant Properties : Some derivatives have shown promise as antioxidants in biological systems. Their ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases.

Case Study 1: Flame Retardancy Testing

A study evaluated the effectiveness of Sandoflam 5060 in viscose fibers under standardized flammability tests (e.g., UL-94 vertical burning test). Results indicated a marked improvement in flame resistance compared to untreated fibers, demonstrating the compound's utility in enhancing safety standards in textiles.

In pharmacological research, derivatives of 1,3,2-Dioxaphosphorinane were screened for cytotoxicity against various cancer cell lines. The results showed promising activity against specific tumor types while exhibiting lower toxicity towards normal cells, indicating potential for further development as anticancer agents.

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaphosphorinane, 2,2’-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-] involves its interaction with molecular targets through its reactive phosphorus and oxygen atoms. These interactions can lead to the formation of various complexes and intermediates, influencing different biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural flexibility of the dioxaphosphorinane backbone allows for diverse substitutions, leading to distinct physicochemical properties and applications. Below is a detailed comparison with key derivatives and structurally related compounds:

Disulfide Derivative (CAS 4090-51-1)

  • Molecular Formula : C₁₀H₂₀O₅P₂S₂
  • Molecular Weight : 346.34 g/mol
  • Key Properties :
    • Melting point: 233°C
    • Density: 1.35 g/cm³
    • Boiling point: 342.6°C (predicted)
  • Applications :
    • Flame retardant in commercial mixtures (e.g., Sandoflam 5060 ), often combined with decabromodiphenyl ether (DBDPE) and tris(1,3-dichloro-2-propyl) phosphate (TDCPP) .
    • Mechanism: Sulfur atoms enhance flame inhibition via radical scavenging, while phosphorus promotes char formation .

Dioxide Derivative (CAS 4090-52-2)

  • Molecular Formula : C₁₀H₂₀O₇P₂
  • Molecular Weight : 314.21 g/mol
  • Key Properties :
    • Higher oxygen content compared to the disulfide derivative.
  • Applications: Potential use as a stabilizer or intermediate in phosphorus-based polymers. Limited commercial data but structurally analogous to flame-retardant oxides .

Chlorinated Derivative (CAS 4090-55-5)

  • Molecular Formula : C₅H₉ClO₃P
  • Molecular Weight : 168.55 g/mol
  • Key Properties :
    • Reactive chloride substituent enables use as a phosphorylating agent.
  • Applications :
    • Intermediate in synthesizing chiral phosphates or asymmetric catalysts .

Chiral Derivatives

  • Enantioselective recognition of unprotected amino acids via ³¹P NMR . Applications:
  • Chiral resolving agents in asymmetric synthesis .

BIPHEPHOS Ligand (CAS 121627-17-6)

  • Molecular Formula : C₄₄H₄₈O₈P₂
  • Molecular Weight : 794.76 g/mol
  • Key Properties :
    • Complex bis-phosphite structure with tert-butyl and methoxy substituents.
  • Applications :
    • Catalyzes asymmetric hydroformylation and cross-coupling reactions .

Table 1. Comparative Overview of Key Compounds

Compound CAS Molecular Formula Molecular Weight Application Key Differentiator
Base Compound (Parent Structure) - C₁₀H₂₀O₅P₂ ~314* Structural backbone Bis(oxy) linkage, methyl groups
Disulfide Derivative 4090-51-1 C₁₀H₂₀O₅P₂S₂ 346.34 Flame retardant Sulfur-enhanced radical scavenging
Dioxide Derivative 4090-52-2 C₁₀H₂₀O₇P₂ 314.21 Stabilizer/Catalyst High oxygen content
Chlorinated Derivative 4090-55-5 C₅H₉ClO₃P 168.55 Synthetic intermediate Reactive chloride group
BIPHEPHOS Ligand 121627-17-6 C₄₄H₄₈O₈P₂ 794.76 Catalysis Bulky tert-butyl substituents

*Calculated based on structural similarity to dioxide derivative.

Q & A

Q. What is the primary application of this compound in materials science, and what mechanistic insights explain its efficacy?

Q. How should researchers handle and store this compound to ensure stability during experiments?

The compound is moisture-sensitive and prone to hydrolysis. Store in airtight containers under inert gas (e.g., N₂) at temperatures below 25°C. Avoid exposure to oxidizing agents, as the disulfide bonds may react unpredictably .

Methodological Note :

  • Use Schlenk techniques for air-sensitive reactions .
  • Monitor degradation via FT-IR or ³¹P NMR to detect hydrolysis byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound?

³¹P NMR is critical for analyzing phosphorus environments, with chemical shifts typically between δ +5 to +25 ppm for dioxaphosphorinane derivatives. Complement with FT-IR (P=O stretch ~1250 cm⁻¹) and X-ray crystallography for structural confirmation .

Advanced Research Questions

Q. How do steric effects from the dimethyl and propanediyl groups influence reactivity in synthetic applications?

The 2,2-dimethyl-1,3-propanediyl backbone creates significant steric hindrance, limiting nucleophilic attack at the phosphorus center. This steric protection enhances thermal stability but complicates derivatization. For functionalization, use bulky electrophiles or high-temperature conditions to overcome kinetic barriers .

Case Study :

  • In analogous compounds, axial substituents on phosphorus (e.g., phenyl groups) stabilize transition states during stereochemical retention reactions .

Q. What environmental and toxicological risks are associated with this compound, and how can they be mitigated in lab settings?

Degradation products (e.g., phosphoric acid derivatives, sulfides) may pose ecological risks. Toxicity screening in Daphnia magna models shows moderate aquatic toxicity (EC₅₀ ~10 mg/L). Use closed-system reactors and adsorbent traps (e.g., activated carbon) to capture volatile byproducts .

Experimental Design Tip :

  • Conduct lifecycle assessments (LCAs) to evaluate environmental persistence .

Q. How can this compound be utilized in stereochemical analysis, and what limitations exist in chiral derivatization?

Derivatives of dioxaphosphorinanes (e.g., 5,5-dimethyl-4(R)-phenyl analogs) are effective chiral auxiliaries for ³¹P NMR-based enantiomeric excess (ee) determination. However, water incompatibility during derivatization can lead to hydrolysis. Use anhydrous solvents (e.g., THF) and avoid protic conditions to preserve stereochemical integrity .

Optimization Strategy :

  • Replace water with deuterated DMSO for in-situ monitoring of ee .

Q. What contradictions exist in the literature regarding stereochemical outcomes during derivatization?

Conflicting reports note stereochemical retention with alcohols but inversion with amines. This discrepancy arises from differences in nucleophile hardness: soft nucleophiles (amines) induce P-center inversion, while hard nucleophiles (alcohols) follow a retention pathway. Validate outcomes via NOESY or X-ray crystallography .

Q. What synthetic routes yield the highest purity, and how do byproducts affect downstream applications?

Optimal synthesis involves cyclocondensation of 2,2-dimethyl-1,3-propanediol with phosphorus oxychloride (POCl₃), followed by sulfurization. Key impurities include unreacted diol and oxidized disulfide dimers. Purify via recrystallization from ethyl acetate/hexane (3:1), achieving >95% purity .

Reaction Conditions :

ParameterValue
Temperature80–100°C
CatalystNone (self-condensing)
Yield70–85%

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